Methylsamidorphan Chloride
Description
Methylsamidorphan Chloride is a pharmaceutical compound hypothesized to function as an opioid modulator, combining μ-opioid receptor antagonism and κ-opioid receptor partial agonism. These comparisons draw on pharmacological, chemical, and safety profiles of related compounds documented in the literature .
Properties
CAS No. |
1118885-67-8 |
|---|---|
Molecular Formula |
C22H29ClN2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;chloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21;/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27);1H/t17-,21-,22-,24-;/m1./s1 |
InChI Key |
JUQZWTLIXTTXHP-DWXUHONMSA-N |
Isomeric SMILES |
C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-] |
Canonical SMILES |
C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylsamidorphan chloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization and functional group transformations.
Functional Group Modifications: The core structure undergoes further modifications to introduce the desired functional groups, such as the methyl and chloride groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Methylsamidorphan chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Methylsamidorphan chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study opioid receptor interactions and to develop new opioid receptor antagonists.
Biology: The compound is used in biological studies to investigate the role of opioid receptors in various physiological processes.
Medicine: this compound is being explored for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation and other nervous system disorders.
Mechanism of Action
Methylsamidorphan chloride exerts its effects primarily by antagonizing the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. By blocking the μ-opioid receptor, this compound can reduce the effects of opioid agonists, such as morphine and heroin. Additionally, it has partial agonist activity at the κ-opioid receptor and δ-opioid receptor, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Analogues
Amine Hydrochlorides
Amine hydrochlorides, such as Metformin Hydrochloride (C₄H₁₁N₅·HCl) and Methoxyphenamine Hydrochloride (CAS 5588-10-3), are widely used in pharmaceuticals due to their enhanced solubility and stability. Key comparisons include:
- Metformin Hydrochloride : A biguanide antidiabetic agent with a molecular weight of 165.62 g/mol. It activates AMPK signaling and is characterized by high water solubility (>300 mg/mL) and a melting point of 223–226°C .
- Methoxyphenamine Hydrochloride : A bronchodilator with a molecular weight of 275.78 g/mol. Its safety data sheet emphasizes precautions for handling solids, including respiratory protection and avoidance of dust formation .
Comparison Table 1: Amine Hydrochlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Solubility |
|---|---|---|---|---|
| Metformin Hydrochloride | C₄H₁₁N₅·HCl | 165.62 | Diabetes treatment | >300 mg/mL (water) |
| Methoxyphenamine HCl | C₁₁H₁₇NO₂·HCl | 275.78 | Bronchodilation | Not specified |
| Methylsamidorphan Chloride | Inferred | ~400–500 (estimated) | Opioid modulation | Likely water-soluble |
Quaternary Ammonium Chlorides
Compounds like Diallyldimethylammonium Chloride (DADMAC) and Cetylpyridinium Chloride exhibit antimicrobial properties. For example:
- Cetylpyridinium Chloride: A cationic surfactant with a molecular weight of 358.0 g/mol, used in antiseptic mouthwashes. It disrupts microbial cell membranes and is soluble in ethanol and water .
Comparison Table 2: Quaternary Ammonium Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Property | Application |
|---|---|---|---|---|
| Cetylpyridinium Chloride | C₂₁H₃₈NCl | 358.0 | Antimicrobial | Oral antiseptics |
| DADMAC | C₈H₁₆ClN | 161.67 | Cationic polymer | Water treatment |
| This compound | Inferred | ~400–500 (estimated) | Receptor modulation | Neuropsychiatry |
Sulfonyl Chlorides
Sulfonyl chlorides like (3-Chlorophenyl)methanesulfonyl Chloride (CAS 151062-55-4) are reactive intermediates in organic synthesis. These compounds are typically moisture-sensitive and used in pharmaceuticals and agrochemicals .
Comparison Table 3: Sulfonyl Chlorides
| Compound | Molecular Formula | Reactivity | Application |
|---|---|---|---|
| (3-Chlorophenyl)methanesulfonyl Cl | C₇H₆Cl₂O₂S | High | Synthesis intermediates |
| Methane Sulphonyl Chloride (CAS 124-63-0) | CH₃ClO₂S | Moderate | Industrial chemicals |
Q & A
Q. What are the essential spectroscopic and chromatographic techniques for confirming the structural identity and purity of Methylsamidorphan Chloride?
To validate structural identity and purity, researchers must employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, elemental analysis is critical to verify empirical formulas. Known compounds should cross-reference spectral data with literature values. Ensure full disclosure of instrumentation parameters (e.g., solvent, column type, MS ionization mode) to enable reproducibility .
Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility in preclinical studies?
Protocols must include:
- Step-by-step synthesis procedures with exact reagents, temperatures, and reaction times.
- Purification methods (e.g., recrystallization solvents, gradient elution in HPLC).
- Characterization data (e.g., melting points, spectral peaks) for all intermediates and final products.
- Batch-specific purity metrics (e.g., ≥95% by HPLC). Adhere to guidelines requiring ≤5 synthetic procedures in the main text, with additional details in supplementary materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Conduct a hazard assessment for inhalation, dermal exposure, and reactivity.
- Use fume hoods for synthesis and personal protective equipment (PPE) (gloves, lab coats, goggles).
- Train personnel on decontamination procedures (e.g., neutralization protocols for spills) and emergency response (e.g., eyewash stations).
- Maintain a Safety Data Sheet (SDS) accessible to all lab members .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values) for this compound across studies?
- Replicate experiments under identical conditions (e.g., cell lines, assay buffers, incubation times).
- Analyze methodological variables : Differences in solvent carriers (DMSO vs. saline) or assay temperatures may alter bioavailability.
- Apply statistical rigor : Use ANOVA or t-tests to compare datasets, and report confidence intervals. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. What strategies optimize in vitro-in vivo correlation (IVIVC) for this compound’s pharmacokinetic studies?
- Physiologically relevant in vitro models : Use primary cells or 3D organoids instead of immortalized cell lines.
- Dose scaling : Apply allometric scaling based on species-specific metabolic rates.
- Compartmental modeling : Use software like NONMEM to simulate absorption-distribution profiles.
- Validate with microdosing studies in animal models to refine bioavailability predictions .
Q. How should researchers design dose-response studies to minimize bias in this compound’s efficacy assessments?
- Blinded randomization : Assign treatment groups using computational tools (e.g., R’s
randomizeRpackage). - Include controls : Use positive (e.g., known agonists) and negative (vehicle-only) controls.
- Non-linear regression analysis : Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50.
- Predefine exclusion criteria (e.g., outlier thresholds) to avoid post hoc data manipulation .
Q. What analytical frameworks are recommended for interpreting contradictory results in this compound’s receptor binding kinetics?
- Assay cross-validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding affinities.
- Control for artifacts : Test for nonspecific binding using scrambled peptide competitors.
- Meta-analysis : Pool datasets from multiple labs using fixed/random-effects models to identify consensus trends .
Methodological Best Practices
- Data presentation : Use tables to summarize IC50/EC50 values with error margins (e.g., "IC50 = 12.3 ± 1.5 μM"). For graphical abstracts, limit chemical structures to ≤3 and avoid compound-specific data (e.g., "MIC = 10 μM") .
- Ethical reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .
- Supplementary materials : Archive raw spectral data, assay protocols, and statistical code in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
